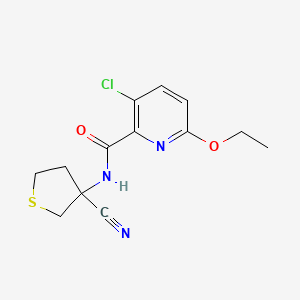

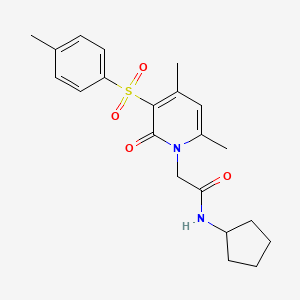

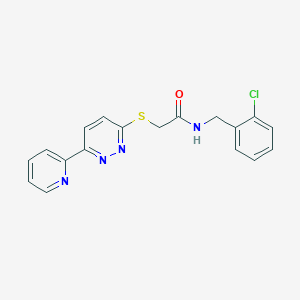

N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. It is a small molecule compound that targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a critical role in energy production and biosynthesis in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and it is currently being evaluated as a potential treatment for various types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Diastereomerically Pure Pyrrolidin-2-ones : Galeazzi et al. (1996) demonstrated the use of Mn(III)-mediated intramolecular cyclization of N-(2-alken-1-yl)amides for synthesizing diastereomerically pure pyrrolidin-2-ones, useful in creating biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis : Rodier et al. (1993) investigated the molecular structure of a compound similar to the title compound, providing insights into its planar geometry and intramolecular hydrogen bonding, which could be relevant in understanding its reactivity and interactions (Rodier, Robert, Robert-Piessard, & Baut, 1993).

Pharmacological Applications

Nootropic Agent Analysis : Fujimaki et al. (1988) developed a method for determining a novel nootropic agent similar to the title compound in human serum and urine, suggesting its potential application in cognitive enhancement or treatment of neurological conditions (Fujimaki, Sudo, & Tachizawa, 1988).

Anticonvulsant Properties : Severina et al. (2020) synthesized derivatives of 4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, demonstrating moderate anticonvulsant activity, indicating the potential application of related compounds in treating seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Miscellaneous Applications

Ultrasonic Synthesis Methods : Almarhoon et al. (2020) discussed the use of ultrasonication for synthesizing N-cyanoacylation and N-substituted pyridinone derivatives, highlighting an eco-friendly alternative to conventional methods, which could be applied to the synthesis of related compounds (Almarhoon, Al Rasheed, & El‐Faham, 2020).

Anticancer Activity : Berest et al. (2011) synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found one compound particularly active against non-small cell lung and CNS cancer cell lines, suggesting a potential application of similar compounds in cancer therapy (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to targetCyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit their targets, leading to apoptosis of tumor cells . This suggests that this compound may also function as a kinase inhibitor, disrupting the normal function of its targets and leading to cell death .

properties

IUPAC Name |

N-cyclopentyl-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-8-10-18(11-9-14)28(26,27)20-15(2)12-16(3)23(21(20)25)13-19(24)22-17-6-4-5-7-17/h8-12,17H,4-7,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDHDCFSTITCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3CCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2448733.png)

![1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2448734.png)

![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2448738.png)